molecular formula C20H16N4O3S2 B2401902 N-[3-(3-acetylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide CAS No. 573694-90-3

N-[3-(3-acetylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide

Cat. No. B2401902
CAS RN: 573694-90-3
M. Wt: 424.49
InChI Key: JCSMCPNKDHGKQJ-UHFFFAOYSA-N
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Description

N-[3-(3-acetylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide, commonly known as AQTS, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of quinoxaline derivatives, which have shown promising results in the development of novel drugs for various diseases. AQTS has been extensively studied for its potential therapeutic applications, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in detail.

Scientific Research Applications

Anticancer Applications

Novel thiophene derivatives, including sulfonamides, have been evaluated for their in vitro anticancer activity against human breast cancer cell lines. Some compounds demonstrated higher cytotoxic activities than doxorubicin, a commonly used chemotherapeutic agent (Ghorab, Bashandy, & Alsaid, 2014). This highlights the potential of thiophene sulfonamide derivatives as anticancer agents.

Antibacterial and Antifungal Applications

Quinoxaline sulfonamides synthesized through green chemistry approaches have shown promising antibacterial activities against Staphylococcus spp. and Escherichia coli. These findings suggest the potential use of quinoxaline sulfonamides as antibacterial agents (Alavi, Mosslemin, Mohebat, & Massah, 2017).

Antiprotozoal Activities

Copper and zinc complexes based on sulfonamides containing 8-aminoquinoline ligands have been investigated for their in vitro antiprotozoal activity. Some complexes showed selective activities against Leishmania braziliensis and Trypanosoma cruzi, indicating their potential as antiprotozoal agents (Silva et al., 2010).

properties

IUPAC Name

N-[3-(3-acetylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S2/c1-13(25)14-6-4-7-15(12-14)21-19-20(23-17-9-3-2-8-16(17)22-19)24-29(26,27)18-10-5-11-28-18/h2-12H,1H3,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSMCPNKDHGKQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)thiophene-2-sulfonamide

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